molecular formula C10H15N3O2 B11894367 Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B11894367
M. Wt: 209.24 g/mol
InChI Key: FNGIFNBDIURBMI-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate stands out due to its unique structural features and versatile reactivity.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-ethyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-8-9-7(11-6-12-9)4-5-13(8)10(14)15-2/h6,8H,3-5H2,1-2H3,(H,11,12)

InChI Key

FNGIFNBDIURBMI-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1C(=O)OC)NC=N2

Origin of Product

United States

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